m-Xylylenediphosphonic Acid
Overview
Description
M-Xylylenediphosphonic Acid is an organic phosphonic acid that contains two phosphonic acid groups attached to a central aromatic ring of m-xylylene. It is a solid at 20°C .
Synthesis Analysis
M-Xylylenediphosphonic Acid can be synthesized hydrothermally . A series of new metal phosphonates were hydrothermally synthesized and structurally characterized based on m-xylylenediphosphonic acids .Molecular Structure Analysis
M-Xylylenediphosphonic Acid has a molecular formula of C8H12O6P2 and a molecular weight of 266.13 . It contains 28 bonds in total: 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 hydroxyl groups, and 2 phosphonates .Physical And Chemical Properties Analysis
M-Xylylenediphosphonic Acid has a melting point of 216°C .Scientific Research Applications
1. Coordination Polymers and Metal Phosphonates Synthesis
m-Xylylenediphosphonic Acid is extensively used in synthesizing coordination polymers and metal phosphonates. These compounds are often characterized by unique structural properties and have potential applications in various fields, including catalysis and material science. For instance, the hydrothermal synthesis of cobalt and nickel phosphonates using m-XDPA exhibits unique 1D chain structures and 2D supramolecular sheets, contributing to the development of new materials with specific properties (Tripuramallu, Kishore, & Das, 2010).
2. Hybrid Metal Phosphonates Materials
Research on the hydrothermal synthesis of copper phosphonates using m-XDPA has led to the creation of hybrid metal phosphonates. These materials show promising characteristics, such as zero-dimensional (0D) bimetallic rings and structures containing deprotonated ligands, which are significant in the field of material chemistry (Sun, Pang, Zhao, & Yang, 2015).
3. Proton-Exchange Membrane Electrolytes
m-XDPA has been utilized in the development of proton-exchange membrane electrolytes. These electrolytes are crucial in fuel cell technology. For example, phosphonic acid-containing poly(arylene ether)s synthesized from m-XDPA show promising conductivities and thermal stability, essential for efficient fuel cell operation (Meng, Tjong, Hay, & Wang, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(phosphonomethyl)phenyl]methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6P2/c9-15(10,11)5-7-2-1-3-8(4-7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWZCUXISXXGMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CP(=O)(O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598288 | |
Record name | [1,3-Phenylenebis(methylene)]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-Xylylenediphosphonic Acid | |
CAS RN |
144052-40-4 | |
Record name | NSC725600 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,3-Phenylenebis(methylene)]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-Xylylenediphosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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